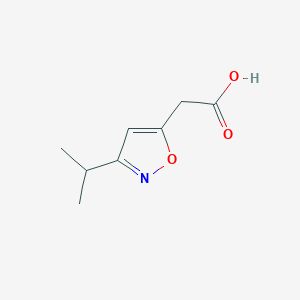

2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid

Description

2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid is an isoxazole derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features a propan-2-yl (isopropyl) substituent at the 3-position of the isoxazole ring and an acetic acid moiety at the 5-position. Isoxazole derivatives are widely studied for their pharmacological properties, particularly anti-inflammatory and immunomodulatory activities, as seen in structurally related compounds .

Properties

IUPAC Name |

2-(3-propan-2-yl-1,2-oxazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5(2)7-3-6(12-9-7)4-8(10)11/h3,5H,4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVQJIVEVKJGTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isopropyl-5-amino-1,2-oxazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted isoxazole compounds .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

The compound serves as a crucial building block in organic synthesis. Its oxazole ring structure allows for the formation of more complex molecules through various chemical reactions. It can be utilized in the synthesis of pharmaceuticals and agrochemicals, where it acts as an intermediate to create derivatives with enhanced properties.

Reagent in Organic Chemistry

In organic chemistry, 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid is used as a reagent for specific transformations. Its ability to participate in cyclization and substitution reactions makes it valuable for developing new compounds with desired functionalities.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of oxazole compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The mechanism of action involves interaction with specific enzymes and receptors linked to inflammatory pathways. Preliminary studies suggest that 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid may inhibit certain enzymes involved in inflammation, making it a candidate for anti-inflammatory drug development.

Anticancer Potential

Recent investigations into the cytotoxic effects of oxazole derivatives have highlighted their potential as anticancer agents. For instance, compounds similar to 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid have demonstrated efficacy against various cancer cell lines, indicating a promising avenue for therapeutic development .

Medical Applications

Therapeutic Agent Research

Ongoing research is exploring the therapeutic potential of 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid in treating diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways positions it as a candidate for drug formulation aimed at specific health conditions .

Industrial Applications

Material Development

In industrial contexts, this compound is being investigated for its role in developing new materials. Its unique chemical properties may allow for the creation of advanced polymers or coatings with improved performance characteristics .

Pharmaceutical Intermediate

As an intermediate in pharmaceutical synthesis, 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid plays a significant role in producing active pharmaceutical ingredients (APIs). The optimization of synthetic routes for large-scale production is an area of active research aimed at enhancing yield and purity .

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid | Antimicrobial | TBD | |

| Similar Oxazole Derivative | Anticancer | 8.92 ± 0.91 | |

| Similar Oxazole Derivative | Anti-inflammatory | TBD |

Mechanism of Action

The mechanism of action of 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Isoxazole Derivatives

Key Observations:

Substituent Effects on Activity: The phenyl group in VGX-1027 enhances binding to inflammatory targets like NFκB, while the methoxyphenyl groups in Mofezolac improve COX selectivity .

Functional Group Influence: The acetic acid moiety in VGX-1027 and the target compound facilitates hydrogen bonding with enzymatic active sites, a feature absent in Ibotenic Acid’s amino-oxo structure, which instead interacts with neuronal receptors . Methoxy groups (e.g., in 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid) may reduce metabolic degradation but lack reported activity data .

Stereochemical Considerations :

- Zenuzolac (VGX-1027) exists as a racemic mixture, but stereochemistry at the 5-position (4,5-dihydroisoxazole) is critical for its efficacy in autoimmune models . The target compound’s stereochemical configuration, if present, could similarly influence activity.

Pharmacological and Therapeutic Profiles

- VGX-1027 : Demonstrates robust anti-inflammatory effects in preclinical models, including suppression of carrageenan-induced pleurisy and collagen-induced arthritis. Its mechanism involves downregulating proinflammatory cytokines (TNF-α, IL-1β) and modulating MAPK signaling pathways .

- Mofezolac : A dual COX-1/COX-2 inhibitor with potent analgesic properties, attributed to its bis(4-methoxyphenyl) groups enhancing enzyme binding .

- Ibotenic Acid: Acts as a neurotoxin via glutamate receptor activation, highlighting how minor structural changes (e.g., amino and oxo groups) drastically alter biological function .

Physicochemical Properties

- Acidity : The acetic acid group (pKa ~2.5–3.0) ensures ionization at physiological pH, improving solubility and interaction with polar targets, a feature shared with Zenuzolac and Mofezolac .

Biological Activity

2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid is a chemical compound characterized by its unique oxazole structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in pharmaceuticals, particularly concerning anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, summarizing current research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid is C8H13NO3, with a molecular weight of 169.18 g/mol. The presence of the oxazole ring contributes to its distinctive chemical reactivity and biological properties. The carboxylic acid group may facilitate interactions with various biological targets, particularly enzymes involved in metabolic pathways.

1. Antimicrobial Properties

Research indicates that compounds containing oxazole rings often exhibit significant antimicrobial activity. Preliminary studies suggest that 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid may possess similar properties. In particular:

- Bacterial Activity : Compounds structurally related to this acid have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, related oxazole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and E. coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

2. Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in recent studies. It is believed to interact with specific enzymes and receptors involved in inflammatory pathways:

- Mechanism of Action : The isoxazole ring may inhibit enzymes that play a crucial role in inflammation, potentially leading to reduced levels of inflammatory markers in biological assays .

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

- Oxazole Derivatives : A study on various oxazole derivatives indicated that some exhibited strong antibacterial activity with MIC values lower than those seen for traditional antibiotics .

- Inflammation Models : In vitro assays demonstrated that certain oxazole derivatives could significantly reduce pro-inflammatory cytokine production in cell cultures stimulated with lipopolysaccharides (LPS), suggesting a similar potential for the target compound .

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid, and what experimental parameters require optimization?

Methodological Answer:

A plausible route involves cyclocondensation of propargylamine derivatives with β-keto esters, followed by functionalization of the oxazole ring. Key parameters to optimize include:

- Reaction solvent : Acetic acid or DMF (to stabilize intermediates).

- Catalyst : Sodium acetate (0.1 mol ratio) to promote cyclization .

- Temperature : Reflux conditions (100–120°C) for 3–5 hours, similar to oxazole derivative syntheses .

- Purification : Recrystallization from DMF/acetic acid (1:1 v/v) to isolate crystalline products .

Basic: What purification techniques are most effective for isolating 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid from reaction mixtures?

Methodological Answer:

- Crystallization : Use mixed solvents (e.g., ethanol/water) to enhance yield and purity.

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for analytical purity checks .

- Distillation : Not recommended due to thermal sensitivity; focus on low-temperature drying under vacuum .

Basic: What safety precautions are critical when handling 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (acute oral toxicity Category 4) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational models predict optimal reaction pathways for synthesizing 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to map energy barriers for cyclization steps .

- Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to identify low-energy intermediates .

- Machine Learning : Train models on oxazole reaction datasets to predict solvent/catalyst combinations .

Advanced: How should researchers address contradictions in reported yields or reaction conditions for this compound?

Methodological Answer:

- Parameter Screening : Systematically vary solvents, temperatures, and catalysts using Design of Experiments (DoE) .

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., solvent polarity >95% confidence interval) .

- Cross-Validation : Compare results with analogous oxazole syntheses (e.g., 2-(4-methylthiazol-5-yl)acetic acid derivatives) .

Advanced: What reactor designs are optimal for scaling up the synthesis of 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid?

Methodological Answer:

- Continuous Flow Reactors : Minimize side reactions via precise temperature/residence time control .

- Membrane Separation : Integrate in situ product removal to enhance yield (e.g., nanofiltration membranes) .

- Process Simulation : Use Aspen Plus to model heat/mass transfer dynamics for batch-to-continuous transitions .

Basic: What key physical-chemical properties of 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid must be characterized?

Methodological Answer:

- Melting Point : Differential scanning calorimetry (DSC) to assess purity.

- Solubility : Phase diagrams in water/ethanol mixtures.

- Spectroscopy : ¹H/¹³C NMR (δ 1.2–1.4 ppm for isopropyl groups; δ 170–175 ppm for carboxylic acid) .

Advanced: How can researchers elucidate the reaction mechanism of 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid formation?

Methodological Answer:

- Isotopic Labeling : Use ¹⁵N-labeled propargylamine to track nitrogen incorporation into the oxazole ring .

- Kinetic Studies : Monitor intermediate concentrations via in situ IR spectroscopy .

- Computational Dynamics : Transition state analysis using Gaussian 16 software .

Advanced: How to assess the stability of 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (40°C, 72 hours) and analyze degradation products via LC-MS .

- Accelerated Aging : Store at 40°C/75% RH for 6 months; monitor purity loss by HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature .

Advanced: What strategies are recommended for toxicity profiling of 2-(3-Propan-2-yl-1,2-oxazol-5-yl)acetic acid?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.